![molecular formula C25H26N4O2S2 B2854022 1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea CAS No. 314244-42-3](/img/structure/B2854022.png)

1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

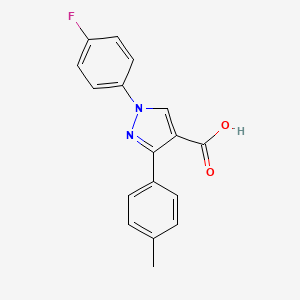

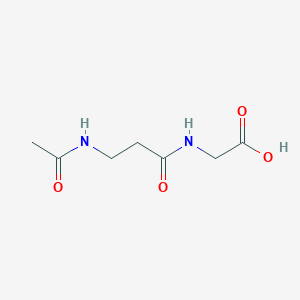

The compound “1-(adamantane-1-carbonyl)-3-{2-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}thiourea” is a conformationally congested species. It has been fully characterized by elemental analyses, FTIR, 1 H NMR, 13 C NMR, and mass spectrometry .

Synthesis Analysis

The synthesis of this compound is achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The adamantyl radical is generated using a chlorine radical, which is initially produced via the homolysis of peroxide .Molecular Structure Analysis

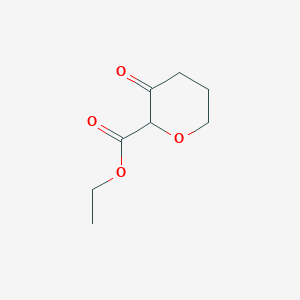

The molecular structure of this compound has been determined by single-crystal X-ray diffraction . The dihedral angle between the plane of the 2,4,6-trimethylphenyl group and the plane of the thiourea fragment was optimized by theoretical calculations .Chemical Reactions Analysis

The compound is a versatile reagent for the synthesis of a variety of heterocyclic and organosulfur compounds . It can directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis

The compound is characterized by its unique structural, biological, and stimulus-responsive properties . More specific physical and chemical properties are not provided in the retrieved papers.科学的研究の応用

Froth Flotation Processes

Thioureas, particularly 1-acyl thioureas, have been identified as effective collectors in froth flotation processes . This application is crucial in the mining industry, where froth flotation is used to separate valuable minerals from ores. The compound’s unique structure could potentially enhance the selectivity and efficiency of the flotation process, leading to more sustainable and cost-effective mineral processing methods.

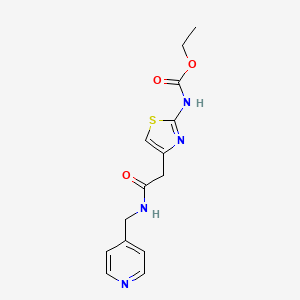

Ion-Selective Electrodes

The compound’s utility extends to the development of ion-selective electrodes . These electrodes are vital in analytical chemistry for the selective detection of ions in complex mixtures. The specificity of the compound could be harnessed to improve the sensitivity and selectivity of such electrodes, which are used in environmental monitoring, medical diagnostics, and industrial process control.

Precursors for Metal Sulfide Nanoparticles

1-Acyl thioureas serve as precursors for synthesizing metal sulfide nanoparticles . These nanoparticles have a wide range of applications, including in electronics, photonics, and as catalysts. The compound’s ability to act as a precursor could lead to the development of novel nanoparticles with enhanced properties for various technological applications.

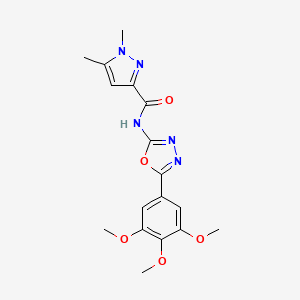

Synthesis of Heterocyclic and Organosulfur Compounds

The versatility of 1-acyl thioureas makes them valuable reagents in the synthesis of a diverse array of heterocyclic and organosulfur compounds . These compounds are foundational in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity could be exploited to synthesize new molecules with potential applications in these industries.

Antimicrobial and Antitumor Activities

Substituted thioureas have shown promise in biological applications, particularly due to their antimicrobial and antitumor activities . The compound could be investigated for its efficacy in these areas, potentially leading to new treatments for infections and cancer.

Catalyst Development

Adamantane derivatives are known for their applications in catalyst development . The rigidity and stability of the adamantane structure, combined with the reactive thiourea moiety, could make the compound an excellent candidate for developing new catalysts that facilitate chemical reactions in more efficient and environmentally friendly ways.

将来の方向性

特性

IUPAC Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2S2/c1-14-26-21-20(19(13-33-21)18-5-3-2-4-6-18)22(30)29(14)28-24(32)27-23(31)25-10-15-7-16(11-25)9-17(8-15)12-25/h2-6,13,15-17H,7-12H2,1H3,(H2,27,28,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHLWHIZXRNMMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1NC(=S)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)carbamothioyl]adamantane-1-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-6-hydroxy-4-oxo-N'-(pyridin-2-ylmethylene)-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B2853941.png)

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)

![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)

![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)